molecular formula C48H38N4O4 B1436505 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine CAS No. 22112-78-3

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

Cat. No. B1436505
CAS RN: 22112-78-3
M. Wt: 734.8 g/mol
InChI Key: PJOJZHHAECOAFH-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is an achiral porphyrin derivative . It forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . It acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine involves several steps. A new porphyrin, 5,10,15,20-tetrakis {4- [ ((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .


Molecular Structure Analysis

The molecular formula of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is C48H38N4O4 . The average mass is 732.824 Da and the monoisotopic mass is 732.273682 Da .


Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine include a dye content of 95% . The λmax is 424 nm and 653 nm (2nd) .

Scientific Research Applications

  • Chirality Amplification in Porphyrin Assemblies

    • Research has demonstrated that 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine (TPPOMe), despite being achiral, can form macroscopic supramolecular chirality. This phenomenon occurs due to spontaneous symmetry breaking at the air/water interface, observed in Langmuir-Schaefer (LS) multilayer films. The study highlights how TPPOMe forms more ordered aggregates upon annealing, amplifying supramolecular chirality (Chen et al., 2006).
  • Interactions with Single-Walled Carbon Nanotubes

    • A derivatized porphyrin, 5,10,15,20-tetrakis(hexadecyloxyphenyl)-21H,23H-porphine, exhibits selectivity toward semiconducting single-walled carbon nanotubes (SWNTs). This finding is significant for the enrichment of semiconducting SWNTs and has implications for electronic applications (Li et al., 2004).
  • Photodynamic Effects on Cell Lines

    • The photodynamic effect of 5,10,15,20-tetrakis(4-methoxyphenyl)porphine (TMP) has been reported on Hep-2 cell lines, illustrating its potential use in photodynamic therapy. The study examined the incorporation of TMP at different times and concentrations, finding significant cell mortality upon irradiation, highlighting its potential in cancer treatment (Álvarez et al., 2000).
  • Fluorescence Probing for Phospholipids

    • The use of a tetra (hydroxyphenyl) porphyrin variant as a fluorescence probe for detecting phospholipids demonstrates its application in biochemical sensing and analysis (Ibrahim et al., 2011).
  • Polymerization Initiator in Star Polymers

    • A tetrabromoporphyrin derivative has been synthesized for use as an initiator in atom transfer radical polymerization (ATRP), demonstrating the porphyrin's role in advanced polymer chemistry (High et al., 2007).
  • Optical Properties in Thin Films

    • Studies on 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) thin films have explored their morphological, structural, and optical properties, which are crucial for materials science and optical engineering applications (El-Nahass et al., 2011).
  • Reaction with Nitrogen Dioxide

    • Research characterizing the response of free-base porphyrin to nitrogen dioxide provides insights into its potential use in environmental sensing and monitoring (Mcnaughton et al., 2006).
  • Nonlinear Optical Properties

    • The nonlinear absorption and refraction properties of 5,10,15,20-tetraphenyl-21H, 23H-porphin cobalt(II) and its derivatives have been studied, revealing their potential in nonlinear optics and photonic devices (Chniti et al., 2016).
  • Coordination Bond Strength Analysis

    • The strength of the Zn-N coordination bond in zinc porphyrins has been investigated, providing valuable information for coordination chemistry and metallo-organic frameworks (Patiño et al., 2007).
  • Fluorescence Quenching by Uric Acid

    • Studies on the fluorescence quenching behavior of uric acid interacting with water-soluble cationic porphyrin contribute to the understanding of biochemical interactions and analytical chemistry applications (Makarska-Białokoz & Borowski, 2015).

Future Directions

The future directions of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine could involve its use in the study of the binding and activation of nitric oxide . It may also be used to prepare porphyrin-based matrices for the detection of water-soluble vitamins by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

properties

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJZHHAECOAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple crystalline powder; [Alfa Aesar MSDS]
Record name 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine
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Product Name

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

CAS RN

22112-78-3
Record name 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-
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Record name 22112-78-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
IR Comnea-Stancu, JKF van Staden… - Journal of The …, 2022 - iopscience.iop.org
We report the fabrication of a new paste electrode based on 5, 10, 15, 20-tetrakis (4-methoxyphenyl)− 21H, 23H-porphine nickel (II)(NiTPP) and N-(1-Naphthyl) ethylenediamine …
Number of citations: 7 iopscience.iop.org
MM Makhlouf, MM Shehata - Journal of Materials Science: Materials in …, 2020 - Springer
The dynamic properties of a hybrid heterojunction based on a small molecule of 5, 10, 15, 20-tetrakis (4-methoxyphenyl)-21H, 23H-porphine cobalt(II), CoTMPP, grown onto p-Si wafer …
Number of citations: 6 link.springer.com
CC Negut, C Stefanov, LAD Gugoasa… - Journal of …, 2020 - Elsevier
This paper proposed a graphite paste microelectrode (GPE) modified with 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II) (CoTMPP) to enhance the electrocatalytic …
Number of citations: 11 www.sciencedirect.com
M Chniti, C Cassagne, H Wang… - Journal of Nonlinear …, 2016 - World Scientific
We study the nonlinear (NL) absorption and refraction of 5,10,15,20-tetraphenyl-21H, 23H-porphin cobalt(II) (CoTPP) and 5,10,15,20-tetrakis(4-methoxyphenyl)-21H, 23H-porphin cobalt…
Number of citations: 12 www.worldscientific.com
DK Singh, V Ganesan, DK Yadav, M Yadav… - Catalysis Science & …, 2021 - pubs.rsc.org
Mesoporous carbon nitride (MCN) is synthesized using a mesoporous silica material (MCM-41) as a sacrificial template. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt…
Number of citations: 14 pubs.rsc.org
JR Allan, AD Paton, K Turvey - Thermochimica acta, 1991 - Elsevier
The preparation and some properties of the compound produced by the reaction of pyrazines with 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) are reported. …
Number of citations: 4 www.sciencedirect.com
JR Allan, AD Paton, K Turvey, AJ Blake - Thermochimica acta, 1991 - Elsevier
The preparation and some properties of the compound produced by the reaction of pyrazine-2-car☐ylic acid with 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) are …
Number of citations: 3 www.sciencedirect.com
MV PETROVA, DS SALNIKOV, LA MAIOROVA… - elibrary.ru
Министерство науки и высшего образования Российской Федерации Федеральное государственное бюджетное учреждение" Российская академия наук" ФГБУН «Институт …
Number of citations: 0 elibrary.ru
Y Zhang, P Chen, M Liu - Chemistry–A European Journal, 2008 - Wiley Online Library
We have developed a general method to construct optically active porphyrin supramolecular assemblies by using a simple air–water interfacial assembly process. The method involved …
P Chen, X Ma, P Duan, M Liu - ChemPhysChem, 2006 - Wiley Online Library
Two achiral porphyrin derivatives, 5,10,15,20‐tetrakis(4‐methoxyphenyl)‐21H,23H‐porphine (TPPOMe) and 5,10,15,20‐tetrakis(4‐hydroxyphenyl)‐21H,23H‐porphine (TPPOH), were …

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